Tri[(16-hydroxy)oleoyl]glycerol
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Overview
Description
Tri[(16-hydroxy)oleoyl]glycerol is a chemical compound with the molecular formula C57H104O9 . It is available for purchase from various suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of Tri[(16-hydroxy)oleoyl]glycerol consists of a glycerol backbone esterified with three (16-hydroxy)oleoyl groups . The exact structure can be found in databases like PubChem .
Scientific Research Applications
Biochemical Research
“2-Oleoyl glycerol (2-OG)” is a natural monoacylglycerol with an 18:1 oleoyl group at the sn-2 position of glycerol . It’s used in biochemical research, particularly in the study of lipid biochemistry .
Receptor Pharmacology
2-OG is an agonist of GPR119, stimulating the release of glucagon-like peptide-1 from intestinal L-cells . This makes it useful in receptor pharmacology research .
Cosmetic Industry
Triacylglycerols (TAGs), which “Tri[(16-hydroxy)oleoyl]glycerol” is a type of, are widely employed in the cosmetic industry . Their physicochemical properties can determine the properties of end products .
Pharmaceutical Formulations
TAGs are also used in pharmaceutical formulations . Their complex pattern of polymorphism can affect the physicochemical properties of the drugs .
Food Industry
TAGs are the main components of edible fats and oils . They play a crucial role in determining the texture and other physical properties of food products .
Lipid Systems Research
The study of TAGs is important in lipid systems research . Their structures, compositions, and polymorphism can determine the physical properties of lipid systems .
Mechanism of Action
Target of Action
Tri[(16-hydroxy)oleoyl]glycerol, also known as a triacylglycerol, primarily targets the lipid metabolism in the body . The position of fatty acids in the triacylglycerol (TAG) molecule determines the physical properties of the fat, which affects its absorption, metabolism, and distribution into tissues .
Mode of Action
It is known that the structure of triacylglycerols can be manipulated by the process of interesterification, which can change the physical characteristics of a fat without the generation of trans-fatty acids .
Biochemical Pathways
Tri[(16-hydroxy)oleoyl]glycerol is involved in the metabolism of triacylglycerols . When a chylomicron encounters the enzyme lipoprotein lipase, triacylglycerols are broken down by hydrolysis into fatty acids and glycerol . These breakdown products then pass through capillary walls to be used for energy by cells or stored in adipose tissue as fat .
Pharmacokinetics
It is known that the physical properties of a fat, determined by the position of fatty acids in the tag molecule, affect its absorption and metabolism .
Result of Action
The action of Tri[(16-hydroxy)oleoyl]glycerol results in the breakdown of triacylglycerols into fatty acids and glycerol . These breakdown products can be used for energy by cells or stored in adipose tissue as fat .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Tri[(16-hydroxy)oleoyl]glycerol involves the reaction of glycerol with oleic acid to form mono-oleoyl glycerol, which is then reacted with 16-hydroxy palmitic acid to form di-oleoyl-16-hydroxy palmitic glycerol. The final product is obtained by reacting di-oleoyl-16-hydroxy palmitic glycerol with oleic acid.", "Starting Materials": [ "Glycerol", "Oleic acid", "16-Hydroxy palmitic acid" ], "Reaction": [ "Step 1: Glycerol is reacted with oleic acid in the presence of a catalyst to form mono-oleoyl glycerol.", "Step 2: Mono-oleoyl glycerol is reacted with 16-hydroxy palmitic acid in the presence of a catalyst to form di-oleoyl-16-hydroxy palmitic glycerol.", "Step 3: Di-oleoyl-16-hydroxy palmitic glycerol is reacted with oleic acid in the presence of a catalyst to form Tri[(16-hydroxy)oleoyl]glycerol." ] } | |
CAS RN |
1346606-52-7 |
Product Name |
Tri[(16-hydroxy)oleoyl]glycerol |
Molecular Formula |
C57H104O9 |
Molecular Weight |
933.45 |
IUPAC Name |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
InChI Key |
AHVSXRZCBLACAT-ZLUULJOASA-N |
SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
Origin of Product |
United States |
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